Succinimide

Description

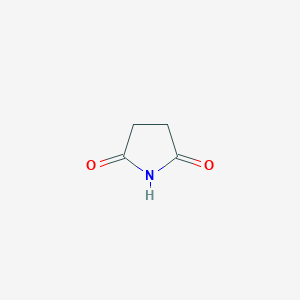

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNICNPSHKQLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25950-42-9, Array | |

| Record name | 2,5-Pyrrolidinedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25950-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8051629 | |

| Record name | Succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-56-8, 584-43-0 | |

| Record name | Succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercuric imidosuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercuric imidosuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X90O3503 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Succinimide from Succinic Acid and Urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of succinimide from succinic acid and urea (B33335). The document details the reaction conditions, experimental protocols, and relevant applications in the field of drug development, including the mechanism of action of this compound derivatives.

Introduction

This compound and its derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry. They are recognized for a variety of therapeutic properties, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities.[1] The synthesis of the core this compound structure from readily available starting materials like succinic acid and urea is a key process for the development of novel therapeutics. This guide will explore the chemical synthesis of this compound, providing detailed experimental parameters and a plausible reaction mechanism. Furthermore, it will touch upon the relevance of this compound derivatives in drug development by illustrating a key signaling pathway they modulate.

Synthesis of this compound from Succinic Acid and Urea

The reaction of succinic acid with urea is a common and effective method for the synthesis of this compound. The process typically involves heating the two reagents, often in the presence of a catalyst, to drive the cyclization and dehydration reaction.

Reaction Parameters

Several factors influence the yield and purity of the resulting this compound. These include the molar ratio of reactants, reaction temperature, reaction time, and the use of a catalyst. The following tables summarize quantitative data from various reported experimental protocols.

Table 1: Experimental Conditions for this compound Synthesis

| Parameter | Value | Source |

| Reactant Ratio (Succinic Acid:Urea) | 2:1 (mass ratio) | Xiao et al., 2020[2] |

| 1:0.2 - 1:0.4 (weight ratio) | CN102329260A[3] | |

| Reaction Temperature | 195 °C | Xiao et al., 2020[2] |

| 240 - 250 °C | CN102329260A[3] | |

| Reaction Time | 6 hours | Xiao et al., 2020[2] |

| 5 - 10 minutes (at final temp) | CN102329260A[3] | |

| Catalyst | Phosphorous acid (~4.2% of succinic acid mass) | Xiao et al., 2020[2] |

| Yield | >80% | Xiao et al., 2020[2] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Succinic Acid and Urea with Phosphorous Acid Catalyst

This protocol is adapted from the work of Xiao et al. (2020).[2]

Materials:

-

Succinic acid

-

Urea

-

Phosphorous acid

-

Water

-

Activated carbon

Procedure:

-

Combine 11.81 g of succinic acid, 3.07 g of urea, and 0.5 g of phosphorous acid in a reaction vessel.

-

Heat the mixture with stirring to 195 °C.

-

Maintain the reaction at a constant temperature of 195 °C for 6 hours.

-

Cool the reaction mixture to 80 °C.

-

Add 8 mL of water and 1 g of activated carbon to the mixture.

-

Filter the mixture while hot and wash with hot water.

-

Allow the filtrate to crystallize at 25 °C for 12 hours to obtain crude this compound.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Protocol 2: Industrial Process for this compound Synthesis

This protocol is based on the initial ammonification step described in Chinese Patent CN102329260A.[3]

Materials:

-

Succinic acid

-

Urea

Procedure:

-

Charge the ammonification still with succinic acid and urea in a weight ratio of 1:0.2 to 1:0.4.

-

Begin heating to 150 °C with stirring.

-

Continue heating to a final temperature of 240-250 °C.

-

Hold the reaction at this temperature for 5-10 minutes.

-

Discharge the molten product and allow it to crystallize with stirring to obtain crude this compound.

Reaction Mechanism

The synthesis of this compound from succinic acid and urea is believed to proceed through the formation of an intermediate, succinamic acid. The reaction pathway is as follows:

References

- 1. Research progress in biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Two-Stage Crystallization Combining Direct this compound Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]

- 3. CN102329260A - Process for producing N-bromothis compound - Google Patents [patents.google.com]

Spectroscopic Characterization of Succinimide: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for succinimide (pyrrolidine-2,5-dione), a vital heterocyclic compound used in organic synthesis and as a precursor in the development of pharmaceuticals. For researchers, scientists, and drug development professionals, a thorough understanding of its spectroscopic signature is crucial for identification, purity assessment, and structural elucidation in various chemical contexts. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its symmetric structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by a single sharp singlet for the methylene (B1212753) protons and a broad singlet for the amine proton. The chemical shift of the N-H proton can be highly variable depending on the solvent and concentration.

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in D₂O (ppm) |

| -CH₂-CH₂- | 2.769[1] | 2.810[1] |

| N-H | 8.9[1] | (not observed due to exchange) |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is also simple, showing two distinct signals corresponding to the carbonyl carbons and the methylene carbons.

| Assignment | Chemical Shift (δ) in Acetone-D₆ (ppm) |

| -C H₂-C H₂- | 30.7 |

| -C =O | 177.5 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-D₆) in a standard 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition for ¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of N-H and C=O bonds characteristic of an imide.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3270 | N-H stretch | Strong, broad |

| 1770 | C=O stretch (asymmetric) | Strong |

| 1700 | C=O stretch (symmetric) | Strong |

| 2802-2861 | C-H stretch | Medium |

| 1370 | C-N stretch | Medium |

Note: Peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, mull, thin film).

Experimental Protocol: IR Spectroscopy (KBr Pellet Technique)

The potassium bromide (KBr) pellet technique is a common method for preparing solid samples for transmission IR spectroscopy.[3][4]

-

Sample Preparation : Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle.[3][5] The mixture should be a fine, homogeneous powder.

-

Pellet Formation : Transfer the powder to a pellet press. Apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[3][5]

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Spectrum : Record a background spectrum of the empty sample compartment.

-

Sample Spectrum : Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Mass Spectrometry Data (Electron Ionization)

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 99 | 100 | [M]⁺ (Molecular Ion)[6][7] |

| 56 | 87 | [M - C=O - NH]⁺ or [C₂H₂NO]⁺ |

| 100 | 9 | [M+1]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.[6][7]

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules like this compound.

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[8] High concentrations should be avoided to prevent signal suppression and contamination.[8]

-

Instrument Calibration : Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.[9]

-

Infusion : Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.

-

Data Acquisition : The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagrams illustrate the complementary nature of these spectroscopic techniques in elucidating the structure of this compound and a general workflow for its analysis.

Caption: Complementary data from NMR, IR, and MS for this compound structure elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound(123-56-8) 1H NMR spectrum [chemicalbook.com]

- 2. marioschubert.ch [marioschubert.ch]

- 3. webassign.net [webassign.net]

- 4. spectrabase.com [spectrabase.com]

- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 6. This compound | C4H5NO2 | CID 11439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. rsc.org [rsc.org]

The Versatile Succinimide Core: A Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The succinimide scaffold, a five-membered dicarboximide ring system, represents a privileged structure in medicinal chemistry, underpinning a remarkable breadth of pharmacological activities. Its synthetic tractability and ability to engage with various biological targets have established it as a critical pharmacophore in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying molecular pathways to support ongoing research and drug discovery efforts.

Anticancer Activity: Targeting Proliferation and Angiogenesis

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines and, in some cases, inhibiting angiogenesis.[1][2][3] The primary mechanism of action for many of these compounds involves the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.[2]

A series of dicarboximide derivatives have shown potent cytotoxic activity against human leukemia (K562, MOLT-4) and cervical cancer (HeLa) cells, with IC50 values in the low micromolar range.[2] Mechanistic studies revealed that these compounds can upregulate genes involved in both receptor-mediated and mitochondrial apoptotic pathways.[2] Furthermore, they have been shown to activate stress-induced Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically JNK and p38 kinases, suggesting their role in apoptosis regulation.[2] Some derivatives also exhibit DNA binding properties.[2]

In the context of colorectal cancer, novel benzylidene-succinimide derivatives have been identified as non-cytotoxic antiangiogenic inhibitors.[3] One promising compound, XCF-37b, was found to inhibit tumor growth in vivo by targeting critical signaling pathways such as AKT/mTOR and VEGFR2.[3]

Quantitative Anticancer Data

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Imide 1e | K562 | 3.2 | [2] |

| MOLT-4 | 5.8 | [2] | |

| HeLa | 8 | [2] | |

| Imide 1b | MOLT-4 | 7 | [2] |

| Imide 1h | MOLT-4 | 20 | [2] |

| Imide 1i | MOLT-4 | 15 | [2] |

| Imide 1f | K562 | 18 | [2] |

| Imide 2c | K562 | <6 | [2] |

| Imide 2d | K562 | <6 | [2] |

| Imide 2f | K562 | <6 | [2] |

| Imide 3c | K562 | 2 | [2] |

| MOLT-4 | 2 | [2] | |

| HeLa | 2.6 | [2] | |

| HUVEC | 0.4 | [2] | |

| Imide 3d | K562 | 1.9 | [2] |

| MOLT-4 | 3.2 | [2] | |

| HeLa | 2.2 | [2] | |

| HUVEC | 0.3 | [2] | |

| Imide 3f | K562 | 3 | [2] |

| MOLT-4 | 3 | [2] | |

| HeLa | 3 | [2] | |

| HUVEC | 0.4 | [2] | |

| Compound 3d | MCF-7 | 43.4 | [4] |

| MDA-MB-231 | 35.9 | [4] | |

| Compound 4d | MCF-7 | 39.0 | [4] |

| MDA-MB-231 | 35.1 | [4] | |

| Compound 3a | A549 | 5.988 | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][5]

-

Cell Seeding: Cancer cells (e.g., HeLa, K562, MOLT-4) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[2][5]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period, typically 48 hours.[2]

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated. A lower IC50 value indicates greater cytotoxicity.[5]

Signaling Pathway: Anticancer Mechanisms

References

- 1. Research progress in biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel benzylidene-succinimide derivatives as noncytotoxic antiangiogenic inhibitors with anticolorectal cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Succinimide: A Cornerstone in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The seemingly simple five-membered ring of succinimide (pyrrolidine-2,5-dione) belies its profound impact on medicinal chemistry. For decades, this versatile scaffold has served as a critical precursor and core structural motif in a diverse array of pharmaceuticals, ranging from established anticonvulsants to cutting-edge anticancer agents. Its synthetic tractability and favorable pharmacological properties have cemented its status as a privileged structure in drug discovery and development. This technical guide provides a comprehensive overview of the role of this compound in pharmaceutical synthesis, complete with detailed experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways.

This compound in the Synthesis of Anticonvulsant Drugs

The most well-established therapeutic application of the this compound scaffold is in the development of anticonvulsant drugs, primarily for the treatment of absence seizures. The this compound ring is a key pharmacophore in this class of drugs, which includes ethosuximide (B1671622), phensuximide (B1677645), and methsuximide.[1][2][3]

Ethosuximide: A First-Line Treatment for Absence Seizures

Ethosuximide is a frontline therapy for absence seizures, and its synthesis provides a classic example of the strategic use of the this compound precursor.[3][4] The common synthetic route begins with a Knoevenagel condensation of methyl ethyl ketone with ethyl cyanoacetate (B8463686).[2][5] The resulting α,β-unsaturated ester undergoes a Michael addition with hydrogen cyanide to form a dinitrile intermediate. Subsequent hydrolysis and decarboxylation yield 2-ethyl-2-methylsuccinic acid.[2][6] The final step involves the formation of the this compound ring through reaction with a nitrogen source, such as ammonia (B1221849) or urea (B33335), under thermal conditions.[2]

Table 1: Summary of Ethosuximide Synthesis Steps and Yields

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | Methyl ethyl ketone, Ethyl cyanoacetate | Piperidine (B6355638), Reflux | Ethyl 2-cyano-3-methylpent-2-enoate | ~85% |

| 2 | Ethyl 2-cyano-3-methylpent-2-enoate | Hydrogen cyanide | Ethyl 2,3-dicyano-3-methylpentanoate | High |

| 3 | Ethyl 2,3-dicyano-3-methylpentanoate | Acid hydrolysis, Heat | 2-Ethyl-2-methylsuccinic acid | ~70% |

| 4 | 2-Ethyl-2-methylsuccinic acid | Urea, Heat (190-200°C) | Ethosuximide | ~60% |

Experimental Protocol: Synthesis of Ethosuximide

Step 1: Knoevenagel Condensation A mixture of methyl ethyl ketone (1 mol) and ethyl cyanoacetate (1 mol) is refluxed in the presence of a catalytic amount of piperidine for 6-8 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the excess reactants and catalyst are removed under reduced pressure. The resulting crude ethyl 2-cyano-3-methylpent-2-enoate is purified by vacuum distillation.

Step 2: Michael Addition To a solution of ethyl 2-cyano-3-methylpent-2-enoate (1 mol) in ethanol (B145695), a solution of potassium cyanide (1.1 mol) in water is added dropwise at 0-5°C. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is then evaporated, and the residue is treated with dilute hydrochloric acid to precipitate the product, which is then filtered, washed with water, and dried.

Step 3: Hydrolysis and Decarboxylation The crude dinitrile from the previous step is refluxed with concentrated hydrochloric acid for 8-10 hours. The solution is then cooled, and the precipitated 2-ethyl-2-methylsuccinic acid is filtered, washed with cold water, and recrystallized from water.

Step 4: Cyclization 2-Ethyl-2-methylsuccinic acid (1 mol) and urea (1.1 mol) are heated together at 190-200°C for 2-3 hours. The reaction mixture is then cooled, and the crude ethosuximide is purified by recrystallization from a suitable solvent such as ethanol.

Phensuximide and Methsuximide

Phensuximide and its N-methylated derivative, methsuximide, are other important this compound-based anticonvulsants. The synthesis of phensuximide is typically achieved through the reaction of phenylsuccinic acid or its anhydride (B1165640) with methylamine (B109427).[1][7] Methsuximide can then be synthesized by the N-methylation of phensuximide.

Table 2: Synthesis of Phensuximide and Methsuximide

| Product | Reactants | Reagents/Conditions | Yield (%) |

| Phensuximide | Phenylsuccinic acid, Methylamine | Heat | ~92%[1] |

| Methsuximide | Phensuximide | Methylating agent (e.g., Dimethyl sulfate), Base | High |

Experimental Protocol: Synthesis of Phensuximide A mixture of phenylsuccinic acid (1 mol) and an aqueous solution of methylamine (40%, 1.2 mol) is heated in an autoclave at 180-200°C for 4-6 hours. After cooling, the reaction mixture is poured into water, and the precipitated phensuximide is filtered, washed with water, and recrystallized from ethanol to yield the pure product. A reported yield for a similar synthesis is 92%.[1]

This compound Derivatives as Anticancer Agents

The this compound scaffold has also emerged as a promising framework for the development of novel anticancer agents.[8] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways.[8]

Studies have shown that certain dicarboximide derivatives containing the this compound moiety can upregulate the expression of pro-apoptotic genes involved in both the receptor-mediated and mitochondrial apoptotic pathways.[8] For instance, genes such as TNFRSF10B and RIPK1, which are part of the extrinsic apoptotic pathway, have been observed to be upregulated.[8] Furthermore, these compounds can activate stress-induced mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38 kinases, which play a role in inducing apoptosis.[8] Interestingly, some anti-apoptotic genes associated with NF-kB signaling have also been found to be upregulated, suggesting a complex interplay of signaling pathways.[8]

N-Substituted Succinimides and Ring-Opening Reactions

The nitrogen atom of the this compound ring can be readily functionalized to generate a vast library of N-substituted derivatives. This synthetic versatility is a key reason for the widespread use of this compound in drug discovery. A common method for the synthesis of N-aryl succinimides involves the reaction of succinic anhydride with a primary aniline (B41778) derivative.[9]

Table 3: General Synthesis of N-Aryl Succinimides

| Reactants | Reagents/Conditions | Product | Yield (%) |

| Succinic anhydride, Aniline | Acetic acid, Zinc | N-Phenylthis compound | 82%[9] |

| Succinic anhydride, 4-Methoxyaniline | Acetic acid, Zinc | N-(4-Methoxyphenyl)this compound | 85%[9] |

| Succinic anhydride, 3-Chloroaniline | Acetic acid, Zinc | N-(3-Chlorophenyl)this compound | 80%[9] |

Experimental Protocol: General Synthesis of N-Aryl Succinimides Aniline or a substituted aniline (0.040 mol) is dissolved in acetic acid (35 mL). Succinic anhydride (0.044 mol) is added, and the mixture is stirred for 10 minutes at room temperature. Zinc dust (2 mol) is then added, causing the temperature to rise to approximately 55°C. The reaction is stirred for an additional 1.5 hours at this temperature. After cooling, the mixture is filtered, and the filtrate is poured over crushed ice. The resulting solid is filtered, washed with water, and purified by recrystallization from ethanol.[9]

The this compound ring can also undergo nucleophilic ring-opening reactions, providing access to γ-amino acid derivatives, which are valuable building blocks in pharmaceutical synthesis. The aminolysis of N-substituted succinimides with primary or secondary amines yields the corresponding amides.

N-Bromothis compound (NBS) in Pharmaceutical Synthesis

N-Bromothis compound (NBS) is a versatile and widely used reagent in organic synthesis, particularly for selective bromination reactions.[10][11][12] In the pharmaceutical industry, NBS is employed for allylic and benzylic brominations, which are crucial steps in the synthesis of many complex drug molecules, including steroids.[10][13] The radical-initiated reaction of NBS with a steroid containing an allylic hydrogen can introduce a bromine atom at that position, which can then be further functionalized.

Conclusion

This compound has proven to be an exceptionally valuable and enduring scaffold in the field of pharmaceutical synthesis. Its central role in the development of anticonvulsant medications is well-documented, and its potential as a precursor for novel anticancer drugs continues to be an active area of research. The synthetic flexibility of the this compound ring, allowing for both N-functionalization and ring-opening reactions, ensures its continued relevance in the generation of diverse molecular architectures for drug discovery. Furthermore, derivatives such as N-bromothis compound provide essential reactivity for the synthesis of complex natural products and their analogues. For researchers and scientists in drug development, a thorough understanding of the chemistry and biological applications of this compound is indispensable for the design and synthesis of the next generation of therapeutic agents.

References

- 1. PHENSUXIMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Ethosuximide | C7H11NO2 | CID 3291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-Ethyl-2-methylsuccinic acid | C7H12O4 | CID 97776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102229555A - Method for preparing N-phenyl this compound - Google Patents [patents.google.com]

- 8. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcps.org [ijcps.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. N-Bromothis compound - Wikipedia [en.wikipedia.org]

- 12. N-Bromothis compound (NBS) [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

The Succinimide Core: A Cornerstone in Anticonvulsant Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The succinimide ring, a five-membered cyclic imide, represents a critical pharmacophore in the design and development of anticonvulsant drugs, particularly those effective against absence seizures. First introduced in the mid-20th century, this compound-based drugs remain a frontline therapy for this specific form of epilepsy, characterized by brief, non-convulsive seizures. This technical guide provides a comprehensive overview of the role of the this compound moiety in anticonvulsant drug development, delving into its mechanism of action, structure-activity relationships (SAR), key experimental evaluation protocols, and the pharmacokinetic profiles of prominent this compound drugs.

Mechanism of Action: Targeting T-type Calcium Channels

The primary mechanism of action for this compound anticonvulsants is the blockade of low-voltage-activated (LVA) or T-type calcium channels.[1][2][3] These channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are highly expressed in thalamic neurons and play a crucial role in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[4] By inhibiting these channels, succinimides reduce the influx of calcium ions into neurons, thereby dampening the abnormal rhythmic firing of thalamocortical circuits that underlies these seizures.[2][3]

Ethosuximide (B1671622), the most prescribed this compound, has been shown to block all three T-type calcium channel isoforms.[5] The active metabolite of methsuximide, N-desmethylmethsuximide, also demonstrates potent, state-dependent blockade of these channels, with a higher affinity for the inactivated state.[5] This state-dependent binding suggests that these drugs are more effective at inhibiting channels in neurons that are already pathologically active.

dot graph TD{ rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal, fontname="Arial"];

} caption: "Signaling Pathway of this compound Anticonvulsants. Max Width: 760px."

Structure-Activity Relationships (SAR)

The anticonvulsant activity of this compound derivatives is significantly influenced by the nature of the substituents on the this compound ring. Key SAR observations include:

-

Substitution at the 3-position: Alkyl and aryl substitutions at this position are crucial for activity. For ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione), the presence of the ethyl and methyl groups is essential for its efficacy against absence seizures.[6]

-

N-substitution: Modifications at the nitrogen atom of the imide ring can modulate the anticonvulsant profile and pharmacokinetic properties. While N-methylation is present in phensuximide (B1677645) and methsuximide, other substitutions can alter the spectrum of activity.

-

Aromatic Substitution: The presence of a phenyl group, as seen in phensuximide and methsuximide, can confer activity against a broader range of seizure types, including partial and tonic-clonic seizures, although their primary indication remains for absence seizures.[3]

dot graph SAR { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal, fontname="Arial"];

} caption: "Structure-Activity Relationship of Succinimides. Max Width: 760px."

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of key succinimides against T-type calcium channels and their efficacy in preclinical seizure models.

Table 1: Inhibitory Activity of Succinimides on T-type Calcium Channel Isoforms (IC50 Values)

| Compound | CaV3.1 (α1G) | CaV3.2 (α1H) | CaV3.3 (α1I) | Reference |

| Ethosuximide | ~0.6 mM (persistent current) | - | - | [5] |

| N-desmethylmethsuximide | 0.3 - 0.5 mM (KI) | 0.6 - 1.2 mM (KI) | 0.3 - 0.5 mM (KI) | [5] |

| Phensuximide | Data not available | Data not available | Data not available |

Table 2: Anticonvulsant Efficacy of this compound Derivatives in Animal Models

| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |

| Ethosuximide | Mouse | scPTZ | 130 | [7] |

| Methsuximide | Mouse | scPTZ | 60 | [7] |

| Phensuximide | Mouse | scPTZ | 125 | [7] |

| (R,S)-N-benzyl-2-(methanesulfamido)this compound | Mouse | MES | 110 | |

| (R,S)-N-benzyl-2-(methanesulfamido)this compound | Mouse | scPTZ | 25 |

Table 3: Pharmacokinetic Parameters of Key this compound Anticonvulsants

| Drug | Bioavailability | Protein Binding | Half-life | Metabolism |

| Ethosuximide | >90% | Negligible | 30-60 hours | Hepatic (CYP3A4) to inactive metabolites.[8][9] |

| Phensuximide | - | - | ~8 hours | N-demethylation to an active metabolite. |

| Methsuximide | - | - | 1-4 hours | Rapidly N-demethylated to N-desmethylmethsuximide (active metabolite with a half-life of 26-80 hours).[1] |

Experimental Protocols

The preclinical evaluation of this compound-based anticonvulsants relies on a battery of in vivo and in vitro assays.

In Vivo Models

1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Apparatus: An electroconvulsive device with corneal or ear-clip electrodes.

-

Procedure:

-

Administer the test compound or vehicle to the animal (typically mice or rats) via the desired route (e.g., intraperitoneal, oral).

-

At the time of expected peak drug effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

The absence of the tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.

-

The median effective dose (ED50) is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

-

2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This is the primary screening model for compounds effective against absence seizures.

-

Apparatus: Standard animal observation cages.

-

Procedure:

-

Administer the test compound or vehicle to the animal.

-

After a predetermined pretreatment time, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg, s.c.) into the animal.

-

Observe the animal for a set period (e.g., 30 minutes) for the onset and severity of clonic seizures.

-

Protection is defined as the absence of a generalized clonic seizure for a specified duration.

-

The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

-

dot graph Experimental_Workflow { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal, fontname="Arial"];

} caption: "Experimental Workflow for this compound Anticonvulsants. Max Width: 760px."

In Vitro Assays

1. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of this compound derivatives on T-type calcium channels.

-

Cell Preparation: Use cell lines (e.g., HEK-293) stably expressing specific human T-type calcium channel isoforms (CaV3.1, CaV3.2, or CaV3.3) or acutely dissociated thalamic neurons.

-

Solutions:

-

External (bath) solution: Contains physiological concentrations of ions, with other voltage-gated channels blocked to isolate T-type currents.

-

Internal (pipette) solution: Mimics the intracellular ionic environment.

-

-

Procedure:

-

A glass micropipette filled with the internal solution is used to form a high-resistance "giga-seal" with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of ionic currents across the entire cell membrane.

-

A voltage protocol is applied to elicit T-type calcium currents (e.g., a depolarizing step to -30 mV from a holding potential of -100 mV).

-

The test compound is perfused into the bath at various concentrations.

-

The reduction in the peak T-type current amplitude in the presence of the compound is measured to determine the concentration-response relationship and calculate the IC50 value.

-

Conclusion

The this compound scaffold has proven to be a remarkably enduring and effective platform for the development of anticonvulsant drugs, particularly for the treatment of absence seizures. Their well-defined mechanism of action, centered on the inhibition of T-type calcium channels in the thalamocortical circuitry, provides a clear rationale for their therapeutic efficacy. The extensive body of research on the structure-activity relationships of this compound derivatives continues to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these novel compounds. As our understanding of the neurobiology of epilepsy deepens, the versatile this compound core will undoubtedly continue to be a valuable starting point for the discovery of next-generation anticonvulsant therapies.

References

- 1. SAR of Anticonvulsant Drugs | PPT [slideshare.net]

- 2. T-Type Calcium Channels: A Mixed Blessing [mdpi.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Block of cloned human T-type calcium channels by this compound antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. firsthope.co.in [firsthope.co.in]

- 7. Differential effects of petit mal anticonvulsants and convulsants on thalamic neurones: calcium current reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Green Synthesis of Succinimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimide and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and polymers. The traditional synthesis routes often rely on harsh conditions, toxic solvents, and produce significant waste, prompting the development of more sustainable and environmentally benign "green" methodologies. This technical guide provides an in-depth overview of contemporary green synthesis methods for this compound production, focusing on reaction efficiency, reduced environmental impact, and the use of renewable resources. This document is intended to be a comprehensive resource, offering detailed experimental protocols, comparative data, and visual representations of reaction pathways and workflows to aid researchers in the adoption and innovation of greener synthetic strategies.

Core Green Synthesis Methodologies

Several innovative approaches have emerged for the green synthesis of this compound, each offering distinct advantages in terms of catalyst systems, reaction media, and energy sources. This section details the experimental protocols for the most promising methods and presents a comparative analysis of their efficiencies.

Catalyst-Free Synthesis in Hot Water

One of the most straightforward and environmentally friendly methods involves the direct reaction of succinic acid with primary amines in water at elevated temperatures. This method obviates the need for any catalyst or organic solvent, aligning perfectly with the principles of green chemistry.

Experimental Protocol:

A mixture of succinic acid (1.0 equivalent) and a primary amine (1.0 equivalent) in deionized water is stirred in a sealed vessel. The reaction mixture is then heated to 100°C and maintained at this temperature with continuous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction, followed by purification via recrystallization.[1]

Quantitative Data:

| Amine | Reaction Time (h) | Yield (%) |

| Propylamine | 12 | 98 |

| Butylamine | 12 | 93 |

| Benzylamine | 12 | 97 |

| Phenylhydrazine | 12 | 92 |

| Hydrazine | 12 | 75 |

Table 1: Yields for the catalyst-free synthesis of N-substituted succinimides in hot water.

Reaction Pathway:

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers a significant advantage in terms of reaction speed and energy efficiency. When coupled with solvent-free conditions, it represents a highly attractive green synthetic route. This method typically involves the reaction of succinic anhydride (B1165640) with an amine.

Experimental Protocol:

Succinic anhydride (1.0 equivalent) and an aniline (B41778) (1.0 equivalent) are thoroughly mixed in a microwave-safe vessel. The vessel is then placed in a domestic or laboratory microwave oven and irradiated for short intervals (e.g., 30-60 seconds) at a moderate power level. The reaction progress is monitored between intervals. It is crucial to ensure the vessel is not sealed to prevent pressure buildup. Upon completion, the crude product is purified, typically by recrystallization.

Quantitative Data:

| Reactants | Power (W) | Time (min) | Yield (%) |

| Aniline + Succinic Anhydride | 450 | 4 | 40-60 |

| Substituted Anilines + Succinic Anhydride | Varies | 2-10 | Moderate to Good |

Table 2: General conditions and yields for microwave-assisted solvent-free synthesis of N-phenylthis compound.

Experimental Workflow:

Synthesis from Succinic Acid and Urea (B33335)

This method utilizes readily available and inexpensive starting materials, succinic acid and urea, to produce this compound. The reaction can be performed with or without a catalyst, although the use of a catalyst like phosphorous acid can improve the yield and reaction time.

Experimental Protocol:

A mixture of succinic acid and urea (e.g., 2:1 mass ratio) is prepared. A catalytic amount of phosphorous acid (e.g., 4.2% of the mass of succinic acid) can be added.[2][3] The mixture is heated to 195°C and maintained at this temperature for approximately 6 hours with stirring.[2][3] After cooling, the crude product is purified by recrystallization from a suitable solvent like ethanol.[2]

Quantitative Data:

| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Succinic Acid, Urea | Phosphorous Acid | 195 | 6 | >80 |

| Succinic Acid, Urea | None | High Temp | Varies | Lower |

Table 3: Reaction conditions and yield for the synthesis of this compound from succinic acid and urea.

Reaction Mechanism Overview:

Synthesis using Zinc and Acetic Acid

This one-pot method provides an economical and practical route to a wide range of N-substituted succinimides from succinic anhydride and various amines using inexpensive and readily available reagents.

Experimental Protocol:

An amine (0.040 mole) is dissolved in acetic acid (35 mL). Succinic anhydride (0.044 mole) is added at once with stirring, and the mixture is stirred vigorously for another 10 minutes at room temperature. To this reaction mixture, zinc powder (2 mole) is added at once. The temperature of the reaction mixture will increase to approximately 55°C. The mixture is stirred for a further 1.5 hours at this temperature and then allowed to cool to room temperature. The unreacted zinc is removed by filtration. The filtrate is then poured onto crushed ice (150 g). The solid product that separates is filtered and washed with water.[4]

Quantitative Data:

| N-Substituent | Yield (%) |

| Phenyl | 82 |

| 4-Methoxyphenyl | 85 |

| 4-Methylphenyl | 83 |

| 2-Methylphenyl | 87 |

| 4-Chlorophenyl | 80 |

| 3-Chlorophenyl | 80 |

| 2-Chloro-6-methylphenyl | 79 |

Table 4: Yields for the one-pot synthesis of N-substituted succinimides using zinc and acetic acid.[4]

Nanoporous Nickel-Catalyzed Synthesis in Water

The use of heterogeneous catalysts, such as unsupported nanoporous nickel (NiNPore), allows for efficient synthesis in water with the significant advantage of easy catalyst recovery and reuse.

Experimental Protocol:

While a detailed step-by-step protocol is not fully available in the reviewed literature, the general procedure involves the reaction of succinic anhydride with an amine source in water in the presence of the NiNPore catalyst. The reaction is carried out at an optimized temperature and for a specific duration to achieve a high yield. The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity.[5]

Quantitative Data:

| Catalyst | Reactant | Solvent | Yield (%) |

| NiNPore | Succinic Anhydride | Water | 93 |

Table 5: Yield for the nanoporous nickel-catalyzed synthesis of this compound in water.[5]

Visible Light-Promoted Synthesis of Functionalized Succinimides

This modern approach utilizes visible light to promote the synthesis of diversely functionalized succinimides under transition-metal and oxidant-free conditions, often in a green solvent like polyethylene (B3416737) glycol (PEG).

Experimental Protocol:

In a typical procedure, aza-1,6-enynes (1.0 equivalent) and sulfonyl iodides (1.2 equivalents) are dissolved in PEG-400 in a reaction vessel. The mixture is then irradiated with a blue LED light source for a specified time (e.g., 1 hour) under an air atmosphere.[6][7] After the reaction is complete, the product is isolated and purified.

Quantitative Data:

| Aza-1,6-enyne Substrate | Sulfonyl Iodide | Yield (%) |

| N-phenyl-N-(3-phenylpropioloyl)methacrylamide | Benzenesulfonyl iodide | 85 |

| Various substituted aza-1,6-enynes | Various sulfonyl iodides | 65-85 |

Table 6: Yields for the visible light-promoted synthesis of functionalized succinimides.[6][7]

Green Chemistry Metrics Analysis

To quantitatively assess the "greenness" of these synthetic methods, key metrics such as Atom Economy and E-Factor can be calculated.

-

Atom Economy measures the efficiency of a reaction in converting reactants to the desired product.

-

Formula: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

-

-

E-Factor (Environmental Factor) quantifies the amount of waste generated per unit of product.

-

Formula: Total Mass of Waste (kg) / Mass of Product (kg)

-

A higher atom economy and a lower E-factor indicate a greener process. The calculation of these metrics for each of the described methods would provide a valuable tool for comparison and selection of the most sustainable route for a specific application.

Conclusion

The development of green synthesis methods for this compound production is a rapidly advancing field. The methodologies presented in this guide, ranging from catalyst-free reactions in water to modern visible light-promoted syntheses, offer significant improvements over traditional approaches in terms of environmental impact, safety, and efficiency. For researchers and professionals in drug development, the adoption of these green protocols not only contributes to sustainable chemical manufacturing but can also lead to more cost-effective and streamlined synthetic processes. The choice of the optimal method will depend on the specific requirements of the target molecule, scale of production, and available resources. Continued research and development in this area are expected to yield even more innovative and sustainable solutions for the synthesis of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Two-Stage Crystallization Combining Direct this compound Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijcps.org [ijcps.org]

- 5. researchgate.net [researchgate.net]

- 6. Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00753K [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

The Role of Succinimide in Modern Agrochemical Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The succinimide moiety, a five-membered ring containing an imide group, is a versatile scaffold that has found significant application in the development of modern agrochemicals. Its unique chemical properties allow for the synthesis of a diverse range of derivatives with potent fungicidal, insecticidal, and herbicidal activities. Furthermore, the this compound structure and its polymeric forms are increasingly being utilized as functional components within agrochemical formulations to enhance stability, efficacy, and delivery of active ingredients. This technical guide provides an in-depth overview of the use of this compound and its derivatives in agrochemical formulations, detailing their mechanisms of action, synthesis, formulation strategies, and performance data.

This compound Derivatives as Active Ingredients

The rigid structure and reactive sites of the this compound ring serve as an excellent foundation for the design of targeted agrochemical active ingredients. By modifying the substituents on the nitrogen atom and the pyrrolidine-2,5-dione ring, chemists can fine-tune the biological activity and physicochemical properties of the resulting compounds.

Fungicides: Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs)

A prominent class of fungicides derived from or containing structures related to this compound are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of fungal pathogens.

Mode of Action: SDHIs target Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, they block the oxidation of succinate to fumarate. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

Examples and Efficacy: Several commercial SDHI fungicides feature a carboxamide moiety, which is structurally related to the imide group of this compound. Examples include boscalid (B143098) and fluopyram (B1672901). The efficacy of these compounds is often quantified by their half-maximal effective concentration (EC50).

| Fungicide (SDHI) | Target Pathogen | EC50 (µg/mL) | Reference |

| Boscalid | Sclerotinia sclerotiorum | 0.51 | [1] |

| Fluopyram | Sclerotinia sclerotiorum | 0.19 | [1] |

| Benzovindiflupyr | Colletotrichum gloeosporioides | 0.08 - 1.11 | [2] |

| Penthiopyrad | Colletotrichum gloeosporioides | 0.45 - 3.17 | [2] |

| Fluxapyroxad | Rhizoctonia solani | 2.29 | [3] |

| Thifluzamide | Rhizoctonia solani | 1.88 | [3] |

Insecticides

This compound derivatives have also been investigated for their insecticidal properties. Their mode of action can vary depending on the specific structural modifications. A notable mechanism is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.

Mode of Action: Certain this compound-based insecticides act as inhibitors of acetylcholinesterase. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.

Examples and Efficacy: Research has shown that formulated this compound, alone or in combination with other compounds, exhibits insecticidal and ovicidal activity against common agricultural pests.

| Formulation | Target Pest | Concentration (ppm) | Efficacy | Reference |

| This compound (SP) | Tetranychus urticae (eggs) | 4000 | Excellent ovicidal effect | [4] |

| This compound (SP) | Bemisia tabaci (nymphs) | 4000 | Excellent effect | [4] |

| This compound + Benzoic Acid (EW) | Tetranychus urticae (adults) | 4000 | Good insecticidal effect | [4] |

| This compound + Benzoic Acid (EW) | Bemisia tabaci (adults) | 4000 | Good insecticidal effect | [4] |

Herbicides

The application of cyclic imides, including this compound and phthalimide (B116566) derivatives, extends to weed control. A key target for this class of herbicides is the enzyme protoporphyrinogen (B1215707) oxidase (PPO).

Mode of Action: N-phenylphthalimides, which share a similar cyclic imide structure with succinimides, can act as PPO inhibitors. PPO is a crucial enzyme in the biosynthesis of chlorophyll (B73375) and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, resulting in cell leakage, necrosis, and death of the weed.[5][6]

Examples and Efficacy: Several N-phenylphthalimide derivatives have demonstrated potent herbicidal activity.[7][8][9] While specific this compound-based commercial herbicides are less common, the structural analogy suggests potential for development in this area.

| Compound Class | Target Weeds | Application Rate (g a.i./ha) | Efficacy | Reference |

| N-phenylphthalimides | Broadleaf weeds | 75 | Broad-spectrum herbicidal activity | [7][8] |

| Epoxy tetrahydrophthalimides | Bidens pilosa | 500-1000 µM | High phytotoxicity | [10] |

This compound in Agrochemical Formulations

Beyond its role in active ingredients, the this compound structure is integral to various formulation components that enhance the performance and delivery of agrochemicals.

Surfactants and Dispersants

Polyisobutylene succinimides are utilized as non-ionic surfactants and dispersants in agrochemical formulations, particularly in oil-based systems like oil dispersion (OD) and emulsifiable concentrate (EC) formulations.[9] These additives are crucial for ensuring the physical stability of the formulation and the uniform distribution of the active ingredient upon application.

Function: this compound-based dispersants adsorb onto the surface of pesticide particles, providing steric hindrance that prevents agglomeration and settling.[9] In emulsifiable concentrates, they act as emulsifiers, facilitating the formation of a stable emulsion when the concentrate is diluted with water.

Controlled-Release Formulations

Polythis compound (PSI) and its derivatives are biodegradable polymers that can be used to create controlled-release formulations for agrochemicals.[7][11] This technology aims to prolong the activity of the active ingredient, reduce the frequency of application, and minimize environmental losses through leaching and runoff.[12]

Mechanism: The active ingredient is encapsulated within or physically dispersed in a polythis compound matrix. The release of the active ingredient is controlled by the gradual hydrolysis and degradation of the polymer in the soil. The release rate can be tuned by adjusting the properties of the polymer, such as its molecular weight and the degree of cross-linking.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of this compound-based active ingredients and the preparation of common agrochemical formulations.

Synthesis of a this compound-Based Fungicide (Boscalid)

Boscalid is a commercial SDHI fungicide. The following is a generalized three-step synthesis process.

Step 1: Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, dissolve 1-chloro-2-nitrobenzene (B146284) and 4-chlorophenylboronic acid in a mixture of ethanol (B145695) and water.

-

Add sodium carbonate as a base and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium).

-

Heat the mixture to approximately 80°C and stir until the reaction is complete, yielding 4'-chloro-2-nitro-1,1'-biphenyl.[13]

Step 2: Nitro Group Reduction

-

The product from Step 1 is subjected to a reduction of the nitro group. A common method involves using sodium borohydride (B1222165) with a cobalt salt catalyst.

-

This step yields 2-amino-4'-chloro-1,1'-biphenyl.[13]

Step 3: Amidation

-

The 2-amino-4'-chloro-1,1'-biphenyl is reacted with 2-chloronicotinoyl chloride.

-

This final step forms the amide bond, yielding boscalid.[13][14]

Preparation of an Emulsifiable Concentrate (EC) Formulation

This protocol outlines the general steps for preparing an EC formulation.[15][16]

-

Solubilization of Active Ingredient: Dissolve the this compound-based active ingredient in a suitable water-immiscible organic solvent (e.g., aromatic hydrocarbons, vegetable oil methyl esters).

-

Addition of Emulsifiers: Add a blend of anionic and non-ionic surfactants (e.g., calcium dodecylbenzenesulfonate and ethoxylated alcohols) to the solution. The ratio of emulsifiers will depend on the solvent and active ingredient.

-

Homogenization: Stir the mixture until a clear, homogeneous solution is obtained.

-

Quality Control: Test the stability of the emulsion by diluting a sample of the EC with water of a standard hardness and observing for any phase separation over time.

Preparation of a Soluble Powder (SP) Formulation

This protocol describes the general procedure for creating an SP formulation.[17][18][19]

-

Blending: Thoroughly blend the finely milled this compound-based active ingredient with a water-soluble carrier (e.g., lactose, sodium sulfate) and a wetting agent (e.g., sodium lauryl sulfate).

-

Milling: Mill the blended powder to a uniform, fine particle size.

-

Quality Control: Assess the solubility of the powder in water to ensure it forms a true solution without significant precipitation. The dissolution rate should also be measured.

Analytical Methods

Accurate determination of the active ingredient content in technical materials and formulations is crucial for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

HPLC Method for Boscalid Determination

A common method for the analysis of boscalid is reverse-phase HPLC with UV detection.[20][21]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a buffer such as ammonium (B1175870) acetate.

-

Detection: UV detector set at a wavelength where boscalid has strong absorbance (e.g., 260 nm).

-

Quantification: External standard method, comparing the peak area of the sample to that of a certified reference standard of known concentration.

HPLC-MS/MS Method for Fluopyram Determination

For greater sensitivity and selectivity, especially in residue analysis, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is employed.[22][23][24]

-

Chromatography: Similar to the HPLC-UV method, using a C18 column and a mobile phase gradient of acetonitrile and water with a modifier like formic acid.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for fluopyram to ensure accurate identification and quantification.

Conclusion

The this compound core structure is a valuable platform in the field of agrochemicals, contributing to the development of potent active ingredients and innovative formulation technologies. As fungicides, SDHI derivatives containing this compound-related structures are highly effective. In the realm of insecticides and herbicides, this compound derivatives show promise, with ongoing research likely to yield new commercial products. Furthermore, the use of this compound-based polymers and surfactants is enhancing the performance and sustainability of agrochemical formulations. A thorough understanding of the chemistry, mode of action, and formulation principles of this compound-based agrochemicals is essential for researchers and developers in this field to create the next generation of effective and environmentally sound crop protection solutions.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of N-Phenylphthalimides Containing Ether Moiety as Potential Protoporphyrinogen IX Oxidase Inhibitors. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluopyram and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of N-Phenylphthalimides Containing Ether Moiety as Potential Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. products.pcc.eu [products.pcc.eu]

- 16. WO2013126947A1 - Emulsifiable concentrate formulation - Google Patents [patents.google.com]

- 17. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]

- 18. scribd.com [scribd.com]

- 19. UNIT 3: Formulations [cms.ctahr.hawaii.edu]

- 20. cipac.org [cipac.org]

- 21. fao.org [fao.org]

- 22. epa.gov [epa.gov]

- 23. Optimization and validation of liquid-liquid extraction with low-temperature purification (LLE-LTP) for determining fluopyram fungicide in water samples using HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. epa.gov [epa.gov]

Thermal Decomposition of Ammonium Succinate for Succinimide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of succinimide via the thermal decomposition of ammonium (B1175870) succinate (B1194679). This compound and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. This document outlines the fundamental reaction mechanism, detailed experimental protocols, and key reaction parameters. Quantitative data from various sources are summarized for comparative analysis. Furthermore, visual diagrams of the reaction pathway and a general experimental workflow are provided to facilitate a deeper understanding of the process.

Introduction

The thermal decomposition of ammonium succinate is a classical and efficient method for the preparation of this compound. The reaction proceeds by heating ammonium succinate, which is typically formed in situ from succinic acid and ammonia (B1221849). The process involves the formation of an intermediate, succinamide (B89737), which upon further heating, cyclizes to form the desired this compound with the elimination of ammonia. This method is widely used due to its simplicity and relatively high yields. Understanding the nuances of this reaction is critical for researchers in organic synthesis and drug development who utilize the this compound motif in their molecular designs.

Reaction Mechanism and Signaling Pathway

The thermal decomposition of ammonium succinate to this compound is a two-step process:

-

Amide Formation: Initially, the ammonium salt of succinic acid, upon heating, loses a molecule of water to form succinamide.

-

Cyclization: Further heating of succinamide leads to an intramolecular cyclization, where a molecule of ammonia is eliminated to yield the final product, this compound.

This pathway can be visualized as follows:

Experimental Protocols

Several detailed experimental procedures for the synthesis of this compound from ammonium succinate have been reported. The following is a consolidated protocol based on well-established methods.[1][2][3]

Materials and Equipment

-

Succinic acid

-

28% Aqueous ammonia

-

95% Ethyl alcohol

-

1-L distilling flask with a side arm

-

500-cc distilling flask (as receiver)

-

Heating mantle or oil bath

-

Condenser

-

Stirring apparatus (optional, but recommended)

-

Filtration apparatus (Buchner funnel, filter flask)

-

Crystallization dish

-

Ice bath

Synthesis Procedure

-

Formation of Ammonium Succinate: In a 1-L distilling flask, place 236 g (2.0 moles) of succinic acid.[1][2][3] While cooling and shaking the flask, slowly add 270 mL (4.0 moles) of 28% aqueous ammonia.[1][2][3] Most of the acid will dissolve to form a clear solution of ammonium succinate.

-

Dehydration and Initial Decomposition: Set up the flask for downward distillation with a water-cooled 500-cc distilling flask as the receiver. Gently heat the mixture. Initially, excess ammonia and water will distill over at around 100°C.[1][2]

-

Formation and Distillation of this compound: After the initial water has been removed, increase the heating. The ammonium succinate will begin to decompose, evolving ammonia. The temperature of the vapor will initially drop slightly before rising.[1][2] Collect the fraction that distills between 275°C and 289°C.[1][2][3] The this compound will solidify in the receiver. The distillation should be stopped if the residue in the flask begins to decompose into a black tar and evolve yellow fumes.[1][2]

-

Purification: The crude this compound is purified by recrystallization from 95% ethyl alcohol.[1][2][3] Use approximately 1 mL of ethanol (B145695) for every gram of crude product. After dissolving the crude product in hot ethanol, allow the solution to cool, and then chill it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.[3]

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Quantitative Data Summary

The following table summarizes the quantitative data from various reported procedures for the synthesis of this compound.